4,4-Dimethylcyclohexanol
Overview
Description
4,4-Dimethylcyclohexanol: is an organic compound with the molecular formula C8H16O. It is a derivative of cyclohexanol, where two methyl groups are attached to the fourth carbon of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylcyclohexanol can be synthesized through several methods. One common method involves the hydrogenation of 4,4-dimethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method includes the reduction of 4,4-dimethylcyclohexanone using sodium borohydride (NaBH4) in an alcohol solvent .
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 4,4-dimethylcyclohexanone. The process involves the use of high-pressure hydrogen gas and a metal catalyst such as palladium or platinum. The reaction is carried out in a reactor vessel under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
4,4-Dimethylcyclohexanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-dimethylcyclohexanol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the hydroxyl group is converted to a hydrogen atom through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Cyclohexanol: Similar to 4,4-dimethylcyclohexanol but lacks the two methyl groups on the fourth carbon.
4-Methylcyclohexanol: Contains only one methyl group on the fourth carbon.
4-tert-Butylcyclohexanol: Contains a tert-butyl group on the fourth carbon.
Uniqueness: this compound is unique due to the presence of two methyl groups on the fourth carbon, which affects its chemical reactivity and physical properties. This structural feature makes it distinct from other cyclohexanol derivatives and influences its behavior in chemical reactions .
Properties
IUPAC Name |
4,4-dimethylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQOIZPFYIVUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239320 | |
Record name | Cyclohexanol, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-01-4 | |
Record name | Cyclohexanol, 4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the conformation of 4,4-Dimethylcyclohexanol impact its reactivity?
A: [] investigated the conformational equilibrium of this compound using nuclear magnetic resonance (NMR) spectroscopy. The study found that this compound exhibits similar conformational behavior to cyclohexanol, suggesting that the presence of the two methyl groups at the 4-position does not significantly alter the conformational equilibrium. This information is crucial for understanding the reactivity of the molecule, as the accessibility of reactive groups can be influenced by conformational preferences.
Q2: Can you describe a method for synthesizing a derivative of this compound with potential biological activity?
A: [] outlines a detailed process for synthesizing N-(4-(4-((2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohex-1-en-1-yl)methyl)piperazin-1-yl)benzoyl)-4-(((1R)-3-(morpholin-4-yl)-1-((phenylsulfanyl)methyl)propyl)amino)-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. This complex molecule incorporates a this compound moiety within its structure. While the specific biological activity of this compound is not discussed in the paper, its structural complexity and the presence of various pharmacophores suggest it could have potential applications in medicinal chemistry.
Q3: What spectroscopic data can be used to characterize this compound?
A: While not explicitly provided in the abstracts, NMR spectroscopy plays a crucial role in characterizing this compound. [] specifically mentions using NMR chemical shifts to analyze the conformational equilibrium of the molecule. Other spectroscopic techniques, such as infrared (IR) and mass spectrometry (MS), can provide complementary information about the functional groups and molecular weight of the compound.
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